S-(6-Purinyl)homocysteine
S-(6-Purinyl)homocysteine
Brand Name:
Vulcanchem
CAS No.:
136040-01-2
VCID:
VC21151292
InChI:
InChI=1S/C9H11N5O2S/c10-5(9(15)16)1-2-17-8-6-7(12-3-11-6)13-4-14-8/h3-5H,1-2,10H2,(H,15,16)(H,11,12,13,14)/t5-/m0/s1
SMILES:
C1=NC2=C(N1)C(=NC=N2)SCCC(C(=O)O)N
Molecular Formula:
C9H11N5O2S
Molecular Weight:
253.28 g/mol
S-(6-Purinyl)homocysteine
CAS No.: 136040-01-2
Cat. No.: VC21151292
Molecular Formula: C9H11N5O2S
Molecular Weight: 253.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136040-01-2 |
|---|---|
| Molecular Formula | C9H11N5O2S |
| Molecular Weight | 253.28 g/mol |
| IUPAC Name | (2S)-2-amino-4-(7H-purin-6-ylsulfanyl)butanoic acid |
| Standard InChI | InChI=1S/C9H11N5O2S/c10-5(9(15)16)1-2-17-8-6-7(12-3-11-6)13-4-14-8/h3-5H,1-2,10H2,(H,15,16)(H,11,12,13,14)/t5-/m0/s1 |
| Standard InChI Key | ZIJLTJOOMWRTOD-YFKPBYRVSA-N |
| Isomeric SMILES | C1=NC2=C(N1)C(=NC=N2)SCC[C@@H](C(=O)O)N |
| SMILES | C1=NC2=C(N1)C(=NC=N2)SCCC(C(=O)O)N |
| Canonical SMILES | C1=NC2=C(N1)C(=NC=N2)SCCC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator